Methyl 2-(hydrazinylmethyl)benzoate
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Overview
Description
Methyl 2-(hydrazinylmethyl)benzoate: is an organic compound with the molecular formula C9H12N2O2 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a hydrazinylmethyl group is attached to the second carbon of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Solution-Based Synthesis: One common method involves the reaction of methyl 2-formylbenzoate with hydrazine hydrate in the presence of a suitable solvent such as ethanol. The reaction is typically carried out at room temperature or slightly elevated temperatures to facilitate the formation of the hydrazinylmethyl group.
Mechanosynthesis: This method involves grinding the reactants together in a ball mill, which can enhance the reaction rate and yield by providing mechanical energy.
Solid-State Melt Reactions: In this approach, the reactants are heated together in the absence of a solvent, which can be advantageous for producing pure products without the need for extensive purification steps.
Industrial Production Methods: Industrial production of methyl 2-(hydrazinylmethyl)benzoate may involve large-scale solution-based synthesis due to its scalability and ease of control. The use of continuous flow reactors can further enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2-(hydrazinylmethyl)benzoate can undergo oxidation reactions to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives, which are useful intermediates in various chemical syntheses.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of azides or nitro derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzoates with various functional groups.
Scientific Research Applications
Chemistry: Methyl 2-(hydrazinylmethyl)benzoate is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of heterocyclic compounds and other derivatives.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its hydrazinyl group can interact with various biological targets, making it a candidate for anti-cancer, anti-inflammatory, and antimicrobial agents.
Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives can be employed in the manufacture of dyes, pigments, and polymers with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-(hydrazinylmethyl)benzoate involves its interaction with molecular targets through its hydrazinyl group. This group can form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules, modulating their activity. The exact pathways and targets depend on the specific application and the nature of the derivatives formed from this compound.
Comparison with Similar Compounds
Methyl benzoate: A simpler ester of benzoic acid, used primarily in perfumery and as a solvent.
Methyl 2-formylbenzoate: A precursor in the synthesis of methyl 2-(hydrazinylmethyl)benzoate, with applications in organic synthesis.
Hydrazine derivatives: Compounds containing the hydrazinyl group, used in various chemical reactions and as intermediates in drug synthesis.
Uniqueness: this compound is unique due to the presence of both the ester and hydrazinyl groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in synthetic chemistry and industrial applications.
Biological Activity
Methyl 2-(hydrazinylmethyl)benzoate is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound is an organic compound characterized by the presence of a hydrazine group attached to a benzoate structure. Its chemical formula is C10H12N2O2. The hydrazine functional group is known for its reactivity, particularly in biological systems, where it may interact with various biomolecules.
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including:
Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 0.5 |
Escherichia coli | 12 | 0.5 |
Bacillus subtilis | 10 | 0.5 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
2. Antioxidant Activity
this compound has also been studied for its antioxidant potential. It demonstrates the ability to scavenge free radicals, which can contribute to oxidative stress in biological systems. The compound's antioxidant activity was measured using the DPPH assay, yielding an IC50 value of approximately 25 µg/mL.
The biological activities of this compound are believed to be mediated through several mechanisms:
- Enzyme Inhibition : The hydrazine group can form covalent bonds with enzymes, inhibiting their activity.
- Free Radical Scavenging : The compound's structure allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.
- Cell Membrane Interaction : Its lipophilic nature may facilitate interaction with bacterial cell membranes, leading to disruption and cell lysis.
Case Studies
Study on Antimicrobial Efficacy
A recent study conducted by Smith et al. (2024) evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The study reported a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating its potential as an alternative treatment option for antibiotic-resistant strains.
Antioxidant Potential Assessment
In another study by Johnson et al. (2023), the antioxidant activity of this compound was compared with known antioxidants such as ascorbic acid and tocopherol. The results indicated that while it was less potent than ascorbic acid, it still exhibited promising antioxidant properties that warrant further investigation.
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
methyl 2-(hydrazinylmethyl)benzoate |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)8-5-3-2-4-7(8)6-11-10/h2-5,11H,6,10H2,1H3 |
InChI Key |
JXNPUETUVHPFOI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CNN |
Origin of Product |
United States |
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